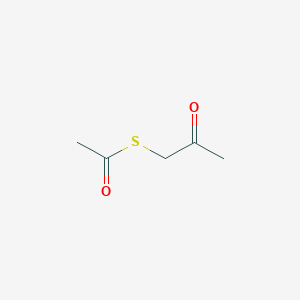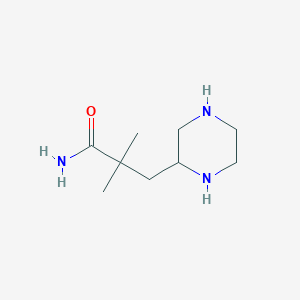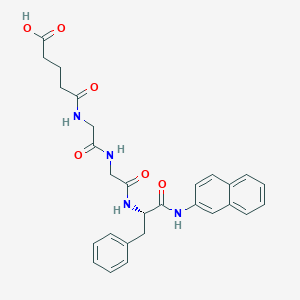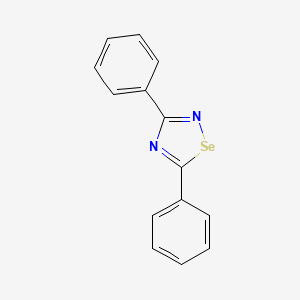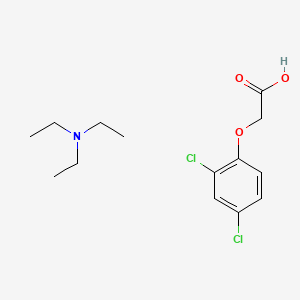
2,4-D-triethylammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-D-triethylammonium is synthesized by reacting 2,4-dichlorophenoxyacetic acid with triethylamine. The reaction typically occurs in an aqueous medium, where the acid and amine form a salt. The reaction conditions involve maintaining a controlled temperature and pH to ensure the complete formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often formulated into various herbicidal products for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
2,4-D-triethylammonium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce simpler phenoxy compounds .
Aplicaciones Científicas De Investigación
2,4-D-triethylammonium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Employed in the formulation of herbicidal products for agricultural and non-agricultural use
Mecanismo De Acción
The mechanism of action of 2,4-D-triethylammonium involves its absorption through the roots of plants, where it increases the biosynthesis and production of ethylene. This leads to uncontrolled cell division and damage to the vascular tissue, ultimately causing the death of the targeted broad-leaved weeds .
Comparación Con Compuestos Similares
2,4-D-triethylammonium is compared with other similar compounds such as:
- 2,4-D-dimethylammonium
- 2,4-D-ethylhexyl ester
- 2,4-D-isopropylamine
These compounds share similar herbicidal properties but differ in their chemical structure, solubility, and specific applications. This compound is unique due to its specific formulation with triethylamine, which provides distinct advantages in terms of efficacy and application .
Propiedades
Número CAS |
2646-78-8 |
|---|---|
Fórmula molecular |
C14H21Cl2NO3 |
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)acetic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C8H6Cl2O3.C6H15N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-4-7(5-2)6-3/h1-3H,4H2,(H,11,12);4-6H2,1-3H3 |
Clave InChI |
FEGJYGNUIXVOOQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B13803598.png)
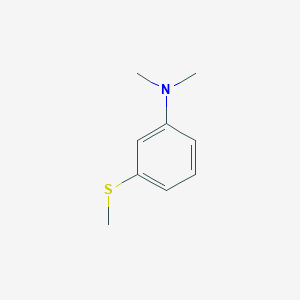
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803606.png)
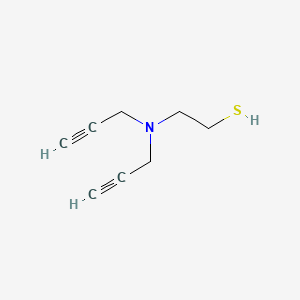
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-4,5',7,9,13-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B13803615.png)
